molecular formula C12H18ClNO4 B6299353 Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride CAS No. 4156-61-0

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride

Cat. No.: B6299353
CAS No.: 4156-61-0
M. Wt: 275.73 g/mol
InChI Key: MNQVQXZRNLUHEK-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride is a synthetic compound that belongs to the class of carboximidates. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzoic acid with ethyl chloroformate in the presence of a base, followed by the addition of an amine to form the carboximidate. The hydrochloride salt is then obtained by treating the carboximidate with hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .

Scientific Research Applications

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds

Mechanism of Action

The mechanism of action of Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3,4,5-trimethoxybenzoate: Similar structure but different functional group, leading to different chemical and biological properties.

    3,4,5-Trimethoxybenzaldehyde: Shares the same aromatic ring with methoxy groups but has an aldehyde functional group instead of a carboximidate.

    3,4,5-Trimethoxybenzoic acid: The parent compound used in the synthesis of this compound. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

ethyl 3,4,5-trimethoxybenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3;/h6-7,13H,5H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQVQXZRNLUHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C(=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4156-61-0
Record name Benzenecarboximidic acid, 3,4,5-trimethoxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4156-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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